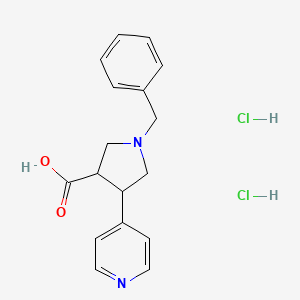
5,8-Difluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-Difluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one: is a fluorinated organic compound with the molecular formula C₁₁H₁₀F₂O. This compound is part of the tetrahydronaphthalene family, which is known for its diverse applications in various fields, including pharmaceuticals and materials science. The presence of fluorine atoms in its structure enhances its chemical stability and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Difluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one typically involves the fluorination of a suitable precursor. One common method is the direct fluorination of 3-methyl-1,2,3,4-tetrahydronaphthalen-1-one using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like acetonitrile at room temperature to ensure high yield and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the initial synthesis of the tetrahydronaphthalene core, followed by selective fluorination. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial-scale production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 5,8-Difluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed:
Oxidation: Formation of 5,8-difluoro-3-methyl-1,2,3,4-tetrahydronaphthalene-1,4-dione.
Reduction: Formation of 5,8-difluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-ol.
Substitution: Formation of 5,8-dimethoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one.
科学的研究の応用
Chemistry: In chemistry, 5,8-Difluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one is used as a building block for the synthesis of more complex fluorinated compounds
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor. The presence of fluorine atoms can enhance the compound’s binding affinity to biological targets, making it a valuable tool in drug discovery and development.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications. Fluorinated compounds are known for their improved pharmacokinetic properties, such as increased metabolic stability and bioavailability.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and resistance to degradation make it suitable for various applications.
作用機序
The mechanism of action of 5,8-Difluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
- 5,5-Difluoro-2,8-diformyl-1,3,7,9-tetramethyl-10-phenyl-5H-4l4,5l4-dipyrrolo[1,2-a:1’,2’-d]pyrazine
- 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-4’‘-ethyl-2’,3,5-trifluoro-1,1’:4’,1’'-terphenyl
Comparison: Compared to similar compounds, 5,8-Difluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one is unique due to its specific substitution pattern and the presence of both fluorine and methyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its enhanced stability and reactivity compared to non-fluorinated analogs highlight its significance in scientific research and industrial applications.
特性
分子式 |
C11H10F2O |
|---|---|
分子量 |
196.19 g/mol |
IUPAC名 |
5,8-difluoro-3-methyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H10F2O/c1-6-4-7-8(12)2-3-9(13)11(7)10(14)5-6/h2-3,6H,4-5H2,1H3 |
InChIキー |
HAVATXJQPTWFJI-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=C(C=CC(=C2C(=O)C1)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


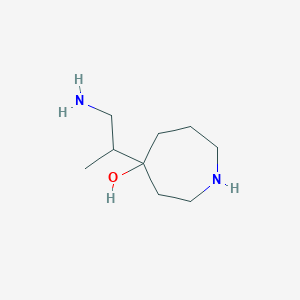
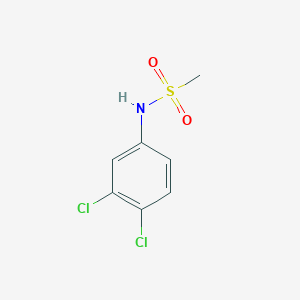
![1-[5-Bromo-2-hydroxy-3-(propan-2-YL)phenyl]propan-1-one](/img/structure/B13206470.png)
![3-[(Benzyloxy)methyl]-3-(bromomethyl)bicyclo[3.1.0]hexane](/img/structure/B13206474.png)
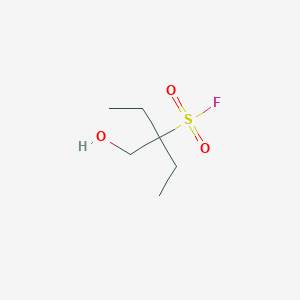
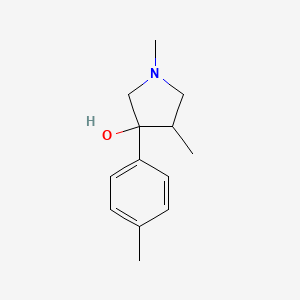
![Ethyl 2-[2-(2,5-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13206482.png)

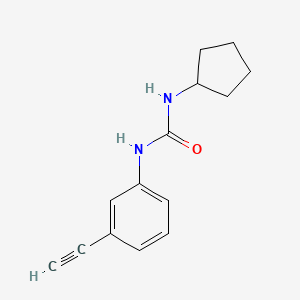
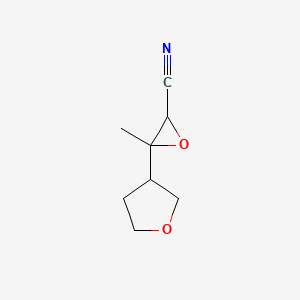
![{2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride](/img/structure/B13206508.png)
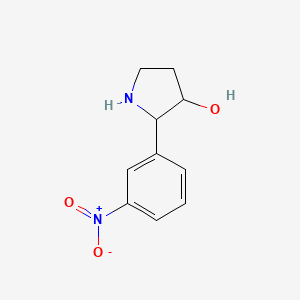
![1-{2,6-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one](/img/structure/B13206514.png)
